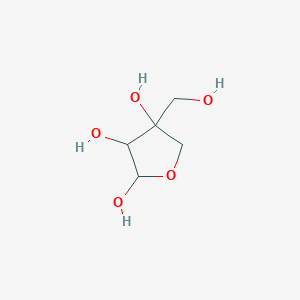

4-(Hydroxymethyl)oxolane-2,3,4-triol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)oxolane-2,3,4-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an aqueous or alcoholic medium under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves the fermentation of biomass containing pentose sugars. Microorganisms such as yeast or bacteria are used to convert these sugars into the desired compound. This method is advantageous due to its cost-effectiveness and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)oxolane-2,3,4-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as NaBH4 or LiAlH4.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in an alcoholic medium.

Substitution: SOCl2 in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: Corresponding acids or aldehydes.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Hydroxymethyl)oxolane-2,3,4-triol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its therapeutic potential in treating metabolic disorders.

Industry: Utilized in the production of biodegradable polymers and as a sweetener in food products

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)oxolane-2,3,4-triol involves its interaction with various enzymes and receptors in the body. It acts as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway. The compound’s hydroxyl groups allow it to form hydrogen bonds with molecular targets, facilitating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Xylitol: Another sugar alcohol with similar properties but differing in its molecular structure.

Sorbitol: A sugar alcohol used as a sweetener and humectant.

Mannitol: Used in medical applications as a diuretic and renal diagnostic aid.

Uniqueness

4-(Hydroxymethyl)oxolane-2,3,4-triol is unique due to its specific structure and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other sugar alcohols .

Biologische Aktivität

4-(Hydroxymethyl)oxolane-2,3,4-triol, commonly known as apiose , is a naturally occurring sugar molecule classified as a tetrose. Its molecular formula is , and it features a furanose ring structure. Apiose is found in various plants, including celery (Apium graveolens) and parsley (Petroselinum crispum), and has gained attention for its potential biological activities and applications in food and pharmaceuticals.

Chemical Structure and Properties

The structure of apiose includes multiple hydroxyl groups, contributing to its hydrophilicity and reactivity. This compound can be synthesized through various methods, including chromatographic techniques for isolation from plant extracts.

Table 1: Structural Features of Apiose

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Hydroxyl groups |

| Ring Structure | Furanose |

| Solubility | Highly soluble in water |

Biological Activities

Research indicates that apiose exhibits several biological activities, including:

- Antioxidant Activity : Apiose has been shown to scavenge free radicals, thus potentially preventing oxidative stress-related damage in cells.

- Antimicrobial Properties : Studies suggest that apiose possesses antimicrobial effects against various pathogens, making it a candidate for natural preservatives in food products.

- Anti-inflammatory Effects : Preliminary research indicates that apiose may modulate inflammatory responses, which could have implications for treating inflammatory diseases.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various plant-derived sugars, apiose demonstrated significant radical-scavenging activity. The IC50 value for apiose was found to be lower than that of other common sugars, indicating stronger antioxidant potential.

Case Study 2: Antimicrobial Effects

A recent investigation assessed the antimicrobial efficacy of apiose against common foodborne pathogens. Results showed that apiose inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 1 mg/mL. These findings support the use of apiose as a natural preservative in food products.

The biological activities of apiose can be attributed to its ability to interact with various biomolecules. The hydroxyl groups facilitate hydrogen bonding with proteins and nucleic acids, which may alter their function or stability.

Table 2: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Inhibition of pathogen growth | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Applications

Due to its biological activities, apiose is being explored for several applications:

- Food Industry : Utilized as a low-calorie sweetener and humectant due to its ability to retain moisture.

- Pharmaceuticals : Investigated for potential therapeutic applications in treating oxidative stress-related diseases and infections.

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNHGEVAWNWCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-97-4 | |

| Record name | D-Apiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.